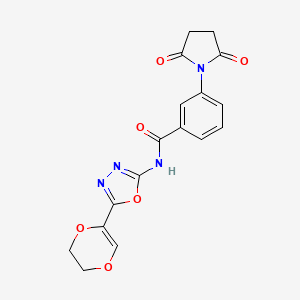

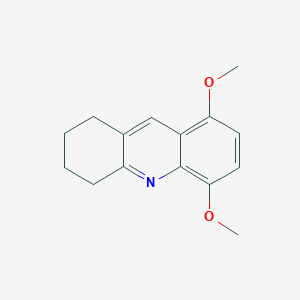

5,8-Dimethoxy-1,2,3,4-tetrahydroacridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,8-Dimethoxy-1,2,3,4-tetrahydroacridine is a chemical compound . It has been actively researched over the years as a prospective therapeutic agent for a wide range of disorders .

Synthesis Analysis

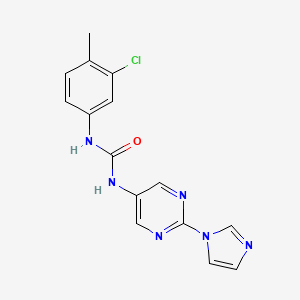

The synthesis of acridine derivatives, including 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine, involves various steps . For instance, Najafi et al. in 2017 conceived and constructed a new set of hybrid analogues of 1,2,3,4-tertahydroacridine-1,2,3-triazole .Molecular Structure Analysis

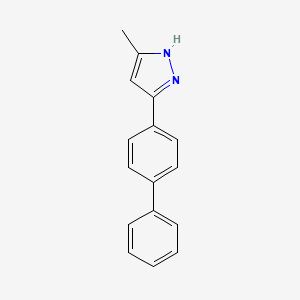

The molecular structure of 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine is characterized by three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Chemical Reactions Analysis

Acridine derivatives, including 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine, have been developed with beneficial, biological, or photochemical effects . They have been used in various chemical reactions, including DNA intercalation .科学的研究の応用

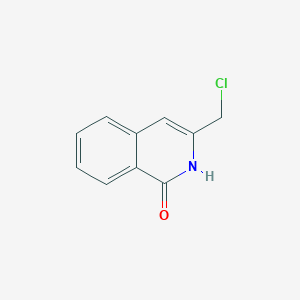

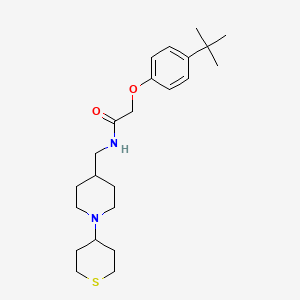

Synthesis of Tetrahydroisoquinoline Derivatives

The compound is used in the synthesis of tetrahydroisoquinoline derivatives . A combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization is applied in the synthesis . This method leads to the tetrahydroisoquinoline core, which is a key component in many pharmaceutical compounds .

Anticancer Activities

The compound has shown potential in the development of anticancer drugs . Some fluorinated indolin-2-one derivatives, which can be synthesized from 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine, have shown promising results in inhibiting the phosphorylation of RTKs in HuH7 . These derivatives have also shown a decrease in tumor load in a mouse model .

Antimicrobial Activities

The compound also has potential applications in the development of antimicrobial drugs . The fluorinated heterocycles derived from 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine have shown promising results in in vivo and in vitro antimicrobial activities .

Synthesis of Antitumor Anthracyclinones

5,8-Dimethoxy-1,2,3,4-tetrahydroacridine is used in the synthesis of antitumor anthracyclinones . The compound 2-acetyl-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthol, a key intermediate for the synthesis of many antitumor anthracyclinones, can be synthesized from 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine .

Development of Anti-inflammatory Drugs

Tetrahydroisoquinoline derivatives, which can be synthesized from 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine, have shown potential in the development of anti-inflammatory drugs .

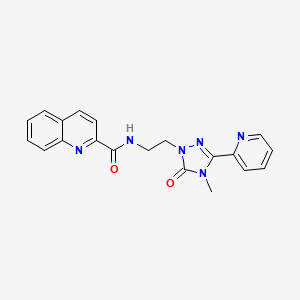

Development of Antiviral Drugs

The compound has potential applications in the development of antiviral drugs . Tetrahydroisoquinoline derivatives, synthesized from 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine, have been evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .

作用機序

将来の方向性

The future directions in the research of 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine and other acridine derivatives involve the development of effective approaches for finding and optimizing these derivatives for localizing at disease sites . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .

特性

IUPAC Name |

5,8-dimethoxy-1,2,3,4-tetrahydroacridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-17-13-7-8-14(18-2)15-11(13)9-10-5-3-4-6-12(10)16-15/h7-9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJSDMZUFPVTDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C3CCCCC3=NC2=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Dimethoxy-1,2,3,4-tetrahydroacridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695959.png)

![2-imino-1,10-dimethyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2695960.png)

![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride](/img/no-structure.png)

![3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2695964.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2695970.png)

![N-(4-chlorophenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2695976.png)